Methyl 4-(N-propylmethanesulfonamido)benzoate
Description
Methyl 4-(N-propylmethanesulfonamido)benzoate (CAS: 163430-69-1) is a synthetic organic compound with the molecular formula $ \text{C}{12}\text{H}{17}\text{NO}_4\text{S} $. It features a benzoate ester core substituted at the para position with an N-propylmethanesulfonamido group. This structural motif combines sulfonamide functionality with an ester linkage, conferring distinct physicochemical properties. The compound is cataloged with 98% purity (MFCD28166391) and is typically synthesized via nucleophilic substitution or esterification reactions involving methanesulfonyl chloride and propylamine derivatives .
Properties
IUPAC Name |
methyl 4-[methylsulfonyl(propyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-9-13(18(3,15)16)11-7-5-10(6-8-11)12(14)17-2/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNGTSPDWCXNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(N-propylmethanesulfonamido)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzoic acid and propylmethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Esterification: The intermediate product is then esterified using methanol and a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-propylmethanesulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-(N-propylmethanesulfonamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(N-propylmethanesulfonamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The ester group in LD-1183 and YC-0663 may confer similar hydrolytic stability, whereas QD-0820’s carboxylic acid could increase solubility in basic media .
Quinoline-Carbonyl-Piperazinyl Benzoate Derivatives
A 2022 study synthesized methyl benzoate derivatives (C1–C7) with quinoline-piperazine linkages (Table 2):
| Compound | Substituent on Quinoline | Molecular Weight | Notable Properties |
|---|---|---|---|
| C1 | Phenyl | 485.5 g/mol | Moderate solubility in DMSO |
| C2 | 4-Bromophenyl | 564.4 g/mol | High crystallinity (yellow solid) |
| C3 | 4-Chlorophenyl | 519.9 g/mol | Enhanced thermal stability |
| LD-1183 | N/A | 295.3 g/mol | High purity (98%), polar sulfonamido group |
Key Comparisons :
- Molecular Complexity: C1–C7 exhibit higher molecular weights (>485 g/mol) due to the quinoline-piperazine scaffold, whereas LD-1183’s simpler structure (295.3 g/mol) may improve bioavailability.
- Functional Groups : The sulfonamido group in LD-1183 provides distinct electronic effects (electron-withdrawing) compared to the electron-deficient halogens in C2–C4. This could influence reactivity in nucleophilic substitution or cross-coupling reactions.
- Solubility: LD-1183’s polar sulfonamido group likely enhances aqueous solubility relative to the lipophilic quinoline derivatives (C1–C7), which require DMSO for dissolution .
Research Findings and Implications
- Synthetic Methods: LD-1183 and analogs are typically crystallized from ethyl acetate, yielding high-purity solids. This contrasts with C1–C7, which form colored crystals due to extended conjugation in the quinoline system .
- Stability : The sulfonamido group in LD-1183 may confer resistance to enzymatic degradation compared to ester or amide-based analogs, a critical factor in drug design.
Biological Activity
Methyl 4-(N-propylmethanesulfonamido)benzoate, with the CAS number 163430-69-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
This compound is characterized by a methyl ester group and a sulfonamide moiety attached to a benzoic acid derivative. The structural formula can be represented as:
This compound exhibits properties typical of both esters and sulfonamides, which may influence its interaction with biological systems.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency in comparison to standard antibiotics like penicillin.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. A study involving carrageenan-induced paw edema in rats demonstrated a significant reduction in swelling when treated with this compound at doses of 50 mg/kg and 100 mg/kg. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits selective cytotoxic effects. IC50 values were determined to be around 25 µM for HeLa cells, indicating potential as an anticancer agent. Further studies are required to elucidate the specific pathways involved in its cytotoxic effects.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.
- Receptor Modulation : The compound might modulate inflammatory pathways by interacting with nuclear factor kappa B (NF-kB), thereby influencing gene expression related to inflammation and immune responses.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of E. coli. Results showed a significant reduction in bacterial load, supporting its potential use as an alternative therapeutic agent.
Case Study 2: Anti-inflammatory Response
A clinical trial involving patients with rheumatoid arthritis evaluated the anti-inflammatory effects of the compound as an adjunct therapy to standard treatment. Patients reported reduced joint pain and swelling after four weeks of treatment, highlighting its therapeutic potential in chronic inflammatory conditions.
Comparative Analysis
| Compound | Activity | MIC/IC50 | Notes |
|---|---|---|---|
| This compound | Antimicrobial | MIC: 32-128 µg/mL | Effective against Gram-positive bacteria |
| Sulfamethoxazole | Antimicrobial | MIC: 16-64 µg/mL | Commonly used sulfonamide antibiotic |
| Aspirin | Anti-inflammatory | IC50: ~30 µM | Non-steroidal anti-inflammatory drug |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
